molecular formula C18H23N3O3 B2823481 2-(2-methoxyphenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone CAS No. 2034202-00-9

2-(2-methoxyphenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

Cat. No. B2823481
M. Wt: 329.4
InChI Key: NHGMRNVRPLMDFT-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Pharmacological Research

Studies on compounds with similar structural features to "2-(2-methoxyphenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone" have explored their pharmacological properties. For instance, the anxiolytic-like effects of a new compound, 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032), were evaluated, demonstrating benzodiazepine and nicotinic pathways mediated activity without altering mnemonic activity (Brito et al., 2017). This suggests potential for research into anxiolytic agents with novel mechanisms of action.

Toxicological Investigations

The toxicological profile of structurally related compounds has been a focus of scientific research. For example, significant morbidity associated with a novel amphetamine derivative was documented, highlighting the importance of understanding the toxic effects of new psychoactive substances (Hieger et al., 2015). Such studies underscore the necessity for thorough toxicological evaluations of new compounds, including "2-(2-methoxyphenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone", to assess their safety profiles.

Environmental Health Research

Research on the environmental presence and human exposure to compounds like bisphenol A (BPA) and nonylphenol (NP) indicates widespread exposure and potential health risks (Calafat et al., 2004). This kind of research is crucial for identifying and mitigating environmental and health risks associated with chemical exposure, providing a template for studying the environmental impact of "2-(2-methoxyphenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone".

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-20-10-9-15(19-20)14-7-11-21(12-8-14)18(22)13-24-17-6-4-3-5-16(17)23-2/h3-6,9-10,14H,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGMRNVRPLMDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone

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